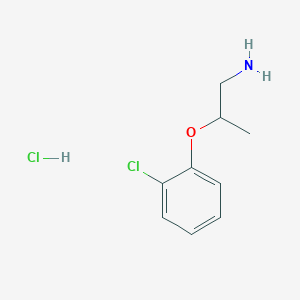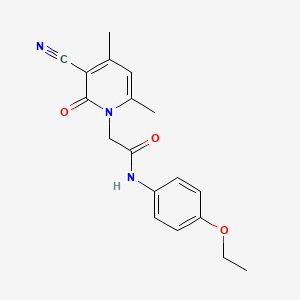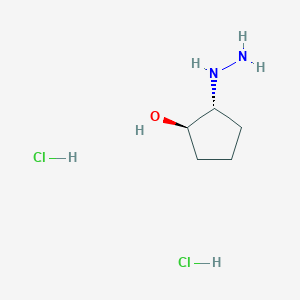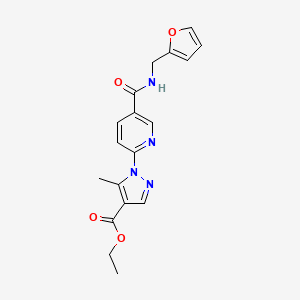
2-(2-Chlorophenoxy)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Chlorophenoxy)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H13Cl2NO . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propylamine (propan-1-amine) backbone with a chlorophenoxy group attached to the second carbon . The hydrochloride indicates that the compound forms a salt with hydrochloric acid .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 222.11 .Scientific Research Applications
Environmental Impacts and Degradation Pathways
Chlorophenols, including compounds similar to 2-(2-Chlorophenoxy)propan-1-amine hydrochloride, have been extensively studied due to their environmental persistence and potential toxicity. Research highlights the significance of understanding the degradation pathways of chlorophenols to mitigate their impact on ecosystems. For instance, chlorophenols are identified as major precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI), underscoring the importance of studying their behavior in thermal and chemical processes to improve waste management strategies and minimize dioxin formation (Peng et al., 2016). The comprehensive understanding of the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) from chlorophenols highlights the complexity of these processes and the need for efficient management of chlorophenol-containing waste to prevent environmental contamination (Altarawneh et al., 2009).
Sorption and Removal Techniques
The environmental persistence of chlorophenols necessitates effective removal techniques. Studies have explored the sorption behavior of chlorophenols and similar compounds, offering insights into potential remediation methods. For example, zero valent iron and bimetallic systems have shown promise in efficiently dechlorinating chlorophenols, suggesting a viable method for treating contaminated water and soil (Gunawardana et al., 2011). Understanding these interactions is crucial for developing more effective and sustainable remediation technologies.
Antimicrobial Potential
Chitosan, a biopolymer, has been identified for its antimicrobial potential against a wide range of pathogens. Although not directly related to this compound, the study of chitosan's antimicrobial mechanisms could inspire research into similar compounds' bioactive properties. The comprehensive survey by Raafat and Sahl (2009) on chitosan and its antimicrobial potential highlights the importance of exploring the biological activities of various compounds, including chlorophenols, for potential applications in healthcare and environmental management (Raafat & Sahl, 2009).
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-(2-chlorophenoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-7(6-11)12-9-5-3-2-4-8(9)10;/h2-5,7H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKZMUHFVOVZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=CC=C1Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021871-58-8 |
Source


|
| Record name | 1-[(1-aminopropan-2-yl)oxy]-2-chlorobenzene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[bis(4-fluorophenyl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2612230.png)
![N-(furan-2-ylmethyl)-2,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2612232.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2612234.png)
![Tert-butyl 4-[2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2612236.png)


![1-(Azepan-1-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2612240.png)



